molecular formula C9H12N2O3S B1599756 N'-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide CAS No. 72660-98-1

N'-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide

Cat. No. B1599756
CAS RN: 72660-98-1
M. Wt: 228.27 g/mol
InChI Key: ZPEOWHYBZZPAEJ-UHFFFAOYSA-N
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Description

“N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide” is a chemical compound with the molecular formula C9H12N2O3S . It is available for purchase from various suppliers.


Molecular Structure Analysis

The molecular structure of “N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide” can be found in databases like PubChem . The molecular weight of this compound is 228.27 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide” can be found in databases like PubChem . For more detailed information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) provided by the supplier.

Scientific Research Applications

Novel Nanofiltration Membranes for Dye Treatment

Research has been conducted on novel sulfonated thin-film composite nanofiltration membranes, which demonstrated improved water flux for the treatment of dye solutions. These membranes were prepared using sulfonated aromatic diamine monomers, enhancing surface hydrophilicity and showing significant dye rejection capabilities without compromising water permeability. This development suggests potential applications in water purification and environmental protection (Yang Liu et al., 2012).

Antimicrobial and Antiproliferative Agents

Another area of application includes the synthesis of sulfonamide-derived compounds with antimicrobial and antiproliferative properties. These compounds have been evaluated for their effectiveness against various microbial strains and cancer cell lines, indicating potential for medical and pharmaceutical research. For instance, a study synthesized novel 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and their corresponding sulfones, showing significant antibacterial activity (Bhimagouda S. Patil et al., 2010).

Environmental Decontamination

Research on environmental decontamination has highlighted the role of high-valent cobalt-oxo species generated from the cobalt(II)-activated peroxymonosulfate process. This process was found to effectively oxidize pollutants, such as sulfonamide antibiotics, through a novel microbial strategy that involves ipso-hydroxylation and subsequent fragmentation, offering insights into novel methods for the degradation of persistent environmental contaminants (Y. Zong et al., 2020; B. Ricken et al., 2013).

Safety And Hazards

Safety and hazard information for “N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide” can be found in databases like PubChem . For comprehensive safety data, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) provided by the supplier.

properties

IUPAC Name

N'-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-7-2-4-8(5-3-7)15(13,14)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEOWHYBZZPAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430549
Record name (1Z)-N'-Hydroxy(4-methylbenzene-1-sulfonyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide

CAS RN

72660-98-1
Record name (1Z)-N'-Hydroxy(4-methylbenzene-1-sulfonyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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